Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Lipophilicity (Log D)
In a systematic comparison of matched molecular pairs from the AstraZeneca collection, the 1,3,4-oxadiazole isomer consistently showed an order of magnitude lower lipophilicity (log D) compared to the 1,2,4-oxadiazole isomer [1]. This difference is attributed to the intrinsically different charge distributions (dipole moments) of the two regioisomers. For a procurement decision, selecting the 1,3,4-oxadiazole scaffold—as in the target compound—is advantageous for programs requiring lower log D to mitigate hERG inhibition and improve metabolic stability.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer: order of magnitude lower log D |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer: order of magnitude higher log D |
| Quantified Difference | ~10-fold lower log D (order of magnitude) |
| Conditions | Matched molecular pair analysis across the AstraZeneca compound collection (Journal of Medicinal Chemistry, 2012) |
Why This Matters
Lower log D correlates with reduced hERG inhibition and improved metabolic stability, making the 1,3,4-oxadiazole scaffold a safer starting point for lead optimization and justifying its selection over the 1,2,4 isomer.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
